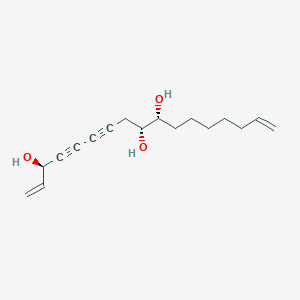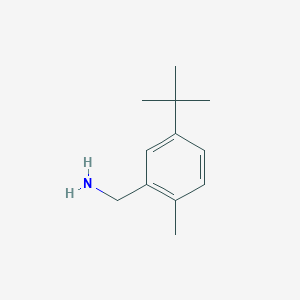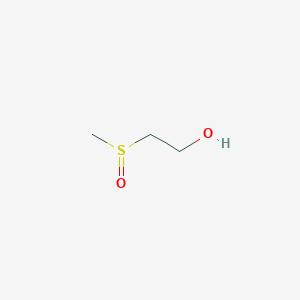
2-Methylsulfinylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfinylethanol is an organic compound with the molecular formula C3H8O2S. It is also known as 2-(Methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfinyl group attached to an ethanol backbone. It is a versatile building block used in the synthesis of more complex sulfur-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylsulfinylethanol can be synthesized through various methods. One common method involves the oxidation of 2-methylthioethanol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-methylsulfonylethanol.
Reduction: It can be reduced back to 2-methylthioethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-Methylsulfonylethanol.
Reduction: 2-Methylthioethanol.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
2-Methylsulfinylethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylsulfinylethanol involves its ability to undergo oxidation and reduction reactions. The sulfinyl group can participate in various biochemical pathways, making it a valuable intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved include interactions with nucleophilic sites and participation in redox reactions .
Comparaison Avec Des Composés Similaires
2-Methylsulfinylethanol can be compared with other similar compounds such as:
2-Methylthioethanol: It is the reduced form of this compound and lacks the sulfinyl group.
2-Methylsulfonylethanol: It is the oxidized form of this compound and contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in this compound makes it unique compared to its reduced and oxidized forms. This functional group imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
21281-74-3 |
|---|---|
Formule moléculaire |
C3H8O2S |
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3 |
Clé InChI |
XMSRCWAGWXZRRT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


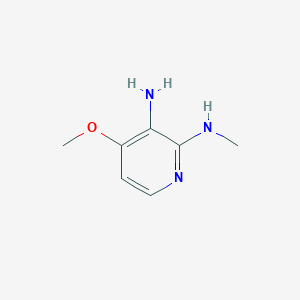
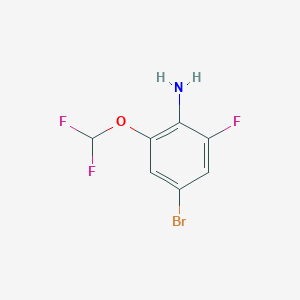
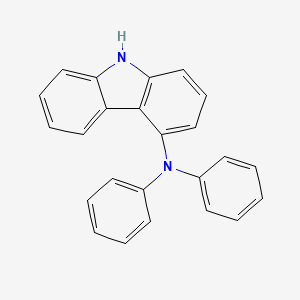
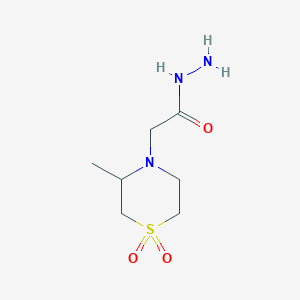
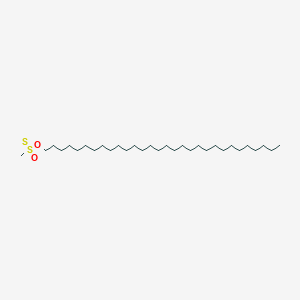
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
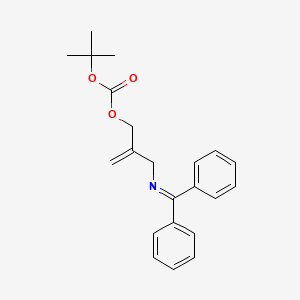
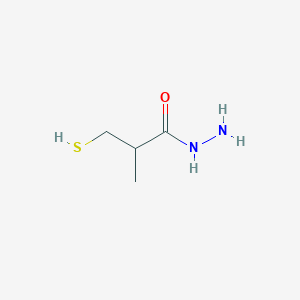
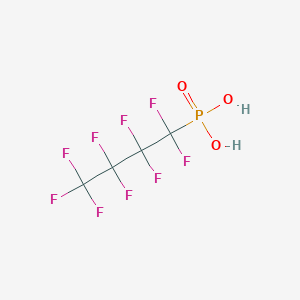
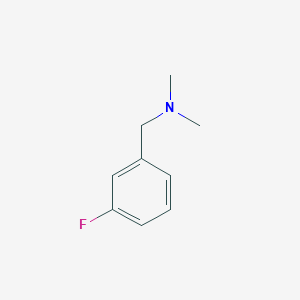
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
